molecular formula C19H28N6O2 B4247282 N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide

N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide

Cat. No.: B4247282
M. Wt: 372.5 g/mol
InChI Key: KODINJWTTOKZFW-UHFFFAOYSA-N
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Description

N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide is a complex organic compound with a unique structure that combines elements of pyrimidine, pyridazine, and azocane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyridazine intermediates, followed by their coupling with the azocane derivative. Key steps include:

    Formation of Pyrimidine Intermediate: This involves the reaction of appropriate aldehydes with urea or thiourea under acidic or basic conditions.

    Formation of Pyridazine Intermediate: This step involves the cyclization of hydrazine derivatives with diketones.

    Coupling Reaction: The pyrimidine and pyridazine intermediates are then coupled with the azocane derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide: shares structural similarities with other pyrimidine and pyridazine derivatives.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine.

    Pyridazine Derivatives: Compounds like hydralazine and pyridazine itself.

Uniqueness

The uniqueness of this compound lies in its combined structural features of pyrimidine, pyridazine, and azocane, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O2/c1-13(21-18(27)16-8-9-17(26)24-23-16)15-12-20-19(22-14(15)2)25-10-6-4-3-5-7-11-25/h12-13H,3-11H2,1-2H3,(H,21,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODINJWTTOKZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(C)NC(=O)C2=NNC(=O)CC2)N3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide
Reactant of Route 5
N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide

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